molecular formula C15H21N3 B8719391 2-(4-Benzyl-piperazin-1-yl)-2-methyl-propionitrile

2-(4-Benzyl-piperazin-1-yl)-2-methyl-propionitrile

Cat. No. B8719391
M. Wt: 243.35 g/mol
InChI Key: UPVSBCHZSIHTBX-UHFFFAOYSA-N
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Patent
US06951940B2

Procedure details

4.5 ml of acetone, 20 g of dry MGSO4, 10 g of N,N-dimethylacetamide, 10 g of 1-benzylpiperazine and 9.5 ml of 2-hydroxyisobutyronitrile are mixed together and heated at 45° C. for 48 hours with vigorous stirring. The reaction mixture is poured onto ice and left stirring for 30 minutes. The mixture is extracted with ether, the organic phase is washed several times with water and dried over Na2SO4, and the solvent is evaporated off under vacuum. 13 g of the expected product are obtained.
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.5 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CC(C)=O.[CH2:5]([N:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.O[C:19]([CH3:23])([CH3:22])[C:20]#[N:21]>CN(C)C(=O)C>[CH2:5]([N:12]1[CH2:17][CH2:16][N:15]([C:19]([CH3:23])([CH3:22])[C:20]#[N:21])[CH2:14][CH2:13]1)[C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
4.5 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
10 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCNCC1
Name
Quantity
9.5 mL
Type
reactant
Smiles
OC(C#N)(C)C
Name
Quantity
10 g
Type
solvent
Smiles
CN(C(C)=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture is poured onto ice
WAIT
Type
WAIT
Details
left
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with ether
WASH
Type
WASH
Details
the organic phase is washed several times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCN(CC1)C(C#N)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 13 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.